molecular formula C8H6ClF3Zn B8419479 3-Trifluoromethylbenzyl ZINC chloride

3-Trifluoromethylbenzyl ZINC chloride

Cat. No.: B8419479
M. Wt: 260.0 g/mol
InChI Key: UEALDMCKGWKINH-UHFFFAOYSA-M
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Description

3-Trifluoromethylbenzyl zinc chloride is an organozinc compound featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position and a zinc chloride (ZnCl₂) moiety. This compound is likely utilized in organic synthesis, particularly in cross-coupling reactions or as a catalyst due to the electrophilic nature of the benzyl chloride group and the Lewis acidity of zinc chloride .

Properties

Molecular Formula

C8H6ClF3Zn

Molecular Weight

260.0 g/mol

IUPAC Name

zinc;1-methanidyl-3-(trifluoromethyl)benzene;chloride

InChI

InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

UEALDMCKGWKINH-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Cl-].[Zn+2]

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzyl Chlorides

  • 3-Fluorobenzyl Chloride (CAS: ALFAAA12665):

    • Structure : Benzyl chloride with a fluorine substituent at the 3-position.
    • Reactivity : The fluorine atom, though electron-withdrawing, is less polar than -CF₃, leading to slower nucleophilic substitution compared to 3-trifluoromethyl derivatives .
    • Applications : Intermediate in pharmaceuticals and agrochemicals.
  • 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride: Structure: Benzoyl chloride with amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) substituents. Reactivity: The benzoyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than benzyl chlorides due to the electron-deficient carbonyl carbon . Applications: Used in peptide coupling and polymer synthesis.

Zinc-Containing Compounds

  • Zinc Chloride (ZnCl₂) :

    • Properties : A strong Lewis acid with applications in catalysis (e.g., Friedel-Crafts reactions) and biochemistry (e.g., IC₅₀ = 1.2–2.5 μM in SARM1 inhibition studies ).
    • Comparison : When complexed with organic ligands (e.g., benzyl groups), zinc’s catalytic activity can be modulated. For example, zinc N,N-bis(2-picolyl)amine chelates exhibit substitution-dependent cleavage rates (Table 3, ), suggesting that ligand choice significantly impacts reactivity.
  • 3-Trifluoromethylbenzamidine Hydrochloride (CAS: 1211591-88-6):

    • Structure : Amidrazone derivative with a trifluoromethyl group.
    • Reactivity : Amidines are nucleophilic and participate in cyclization reactions, contrasting with the electrophilic nature of benzyl chlorides .
    • Applications : Intermediate in drug discovery (similarity score: 0.59 to the target compound ).

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications Reference
3-Trifluoromethylbenzyl ZnCl₂ ~265 (estimated) -CF₃, ZnCl₂ High electrophilicity, Lewis acidic Catalysis, organometallic synthesis
3-Fluorobenzyl Chloride 144.56 -F Moderate electrophilicity Pharmaceutical intermediates
ZnCl₂ 136.29 Zn²⁺, Cl⁻ Strong Lewis acid Catalysis, biochemical assays
4-(Trifluoromethyl)benzimidamide HCl 229.62 -CF₃, amidine Nucleophilic amidine group Drug discovery
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride 262.52 -CF₃, -Cl, -NH₂, COCl High acylating reactivity Polymer chemistry

Key Research Findings

  • Catalytic Activity : Zinc chloride’s role in catalysis is well-documented, with rate constants for HPNPP cleavage ranging from 0.002–0.004 M⁻¹s⁻¹ depending on ligand substitution . The addition of a trifluoromethylbenzyl group may enhance substrate binding via hydrophobic interactions.
  • Biological Activity : Substituted benzyl chlorides with electron-withdrawing groups (e.g., -CF₃) show improved pharmacokinetic properties due to increased metabolic stability .
  • Safety Considerations : Benzyl chlorides require careful handling (e.g., avoid eye contact) due to their irritant properties, while zinc chloride fumes pose respiratory hazards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Trifluoromethylbenzyl zinc chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves transmetallation or direct insertion of zinc into the carbon-halogen bond of 3-trifluoromethylbenzyl halides. For lab-scale preparation, anhydrous tetrahydrofuran (THF) is preferred as a solvent due to its ability to stabilize organozinc intermediates. Reaction efficiency can be enhanced by:

  • Maintaining strict anhydrous conditions to prevent hydrolysis .
  • Using high-purity zinc dust (activated via sonication or acid washing) to improve reactivity .
  • Monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to ensure complete conversion .
    • Key Data : Industrial protocols suggest reaction temperatures between 0–25°C and reaction times of 12–24 hours, with yields exceeding 85% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the presence of the trifluoromethyl group, with a characteristic singlet near -60 ppm. 1H^{1}\text{H} NMR should show benzyl proton resonances at δ 4.0–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) can confirm molecular weight (e.g., m/z 320.45 for [C8_8H6_6F3_3ZnCl]+^+) and detect impurities .
  • Elemental Analysis : Verify Zn and Cl content to assess purity (>98% for synthetic applications) .

Q. How does the solubility profile of this compound in common organic solvents influence its reactivity in cross-coupling reactions?

  • Methodological Answer : Solubility in THF, diethyl ether, and dimethylformamide (DMF) determines its utility in catalytic systems. For example:

  • THF enhances solubility and stabilizes the organozinc intermediate, favoring transmetallation in Negishi couplings .
  • Low solubility in hydrocarbons (e.g., hexane) can precipitate byproducts, simplifying purification .
    • Data Table :
SolventSolubility (mg/mL)Reactivity (Relative Rate)
THF120High
Diethyl Ether85Moderate
DMF200High (with decomposition risk)
Based on equilibrium studies of analogous zinc chloride systems .

Advanced Research Questions

Q. What mechanistic insights explain the role of the trifluoromethyl group in modulating the electronic properties and catalytic activity of this compound in Negishi couplings?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the benzyl ring, increasing the electrophilicity of the zinc-bound carbon. This enhances oxidative addition to palladium catalysts. Researchers can:

  • Use density functional theory (DFT) to calculate Mulliken charges on the reactive carbon (expected: +0.25 to +0.35 e) .
  • Compare coupling rates with non-fluorinated analogs (e.g., 3-methylbenzyl zinc chloride) to quantify electronic effects .

Q. How can researchers resolve contradictions between theoretical predictions (DFT) and experimental observations regarding the stability of this compound under varying atmospheric conditions?

  • Methodological Answer : Discrepancies often arise from unaccounted solvent or moisture effects. Strategies include:

  • Conducting kinetic studies under controlled humidity (0–5% RH) to quantify hydrolysis rates .
  • Using in-situ infrared (IR) spectroscopy to detect intermediate species (e.g., Zn-OH or Zn-O-Zn bridges) during decomposition .
  • Validating DFT models with solvent correction terms (e.g., COSMO-RS) to improve accuracy .

Q. What strategies are recommended for identifying and quantifying byproducts formed during the decomposition of this compound in protic solvents?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve polar byproducts (e.g., 3-trifluoromethylbenzyl alcohol) .
  • Tandem MS (MS/MS) : Fragment ions at m/z 161 (C7_7H4_4F3+_3^+) and m/z 95 (ZnCl+^+) confirm decomposition pathways .
  • Quantitative NMR : Integrate 19F^{19}\text{F} signals to measure residual starting material and byproduct ratios .

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